molecular formula C8H7BrN2O2 B6248895 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388064-25-2

4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6248895
CAS No.: 1388064-25-2
M. Wt: 243.1
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Description

4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position on the benzodiazole ring. The benzodiazole ring system is known for its diverse biological activities and is commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-4-bromo-6-methoxybenzoic acid.

    Cyclization: The 2-amino-4-bromo-6-methoxybenzoic acid undergoes cyclization with phosgene or a similar reagent to form the benzodiazole ring.

    Reduction: The resulting intermediate is then reduced to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The benzodiazole ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one or 4-thio-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can be obtained.

    Oxidation Products: Products such as 4-bromo-6-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one or 4-bromo-6-formyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be formed.

    Reduction Products: Dihydro derivatives of the benzodiazole ring can be synthesized.

Scientific Research Applications

4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methyl-1H-benzimidazol-2-one
  • 7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Uniqueness

4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both a bromine atom and a methoxy group on the benzodiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1388064-25-2

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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